molecular formula C13H11N B15071188 1-Methylnaphthalene-8-acetonitrile

1-Methylnaphthalene-8-acetonitrile

Cat. No.: B15071188
M. Wt: 181.23 g/mol
InChI Key: LDQBDQMLVHTXFL-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-8-acetonitrile is an organic compound with the molecular formula C₁₂H₁₁N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the first position and an acetonitrile group at the eighth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylnaphthalene-8-acetonitrile can be synthesized through several methods. One common approach involves the alkylation of 1-methylnaphthalene with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methylnaphthalene-8-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-Naphthoic acid derivatives.

    Reduction: 1-Methylnaphthalene-8-amine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methylnaphthalene-8-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-8-acetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnaphthalene: Similar structure but lacks the acetonitrile group.

    2-Methylnaphthalene: Isomer with the methyl group at the second position.

    1-Naphthoic acid: Oxidized form of 1-methylnaphthalene.

Uniqueness

1-Methylnaphthalene-8-acetonitrile is unique due to the presence of both a methyl group and an acetonitrile group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(8-methylnaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-4-2-5-11-6-3-7-12(8-9-14)13(10)11/h2-7H,8H2,1H3

InChI Key

LDQBDQMLVHTXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2CC#N

Origin of Product

United States

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